N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a chemical compound that features a pyrrole ring attached to a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrole and sulfonamide groups endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with dimethylamine and a pyrrole derivative. One common method involves the use of 4-aminobenzenesulfonamide, which is reacted with dimethylamine in the presence of a suitable catalyst and solvent to form the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antitubercular agent.
Biological Research: Its ability to inhibit specific enzymes makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Materials Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DHFR and enoyl ACP reductase by binding to their active sites. This binding interferes with the enzymes’ normal functions, leading to antibacterial and antitubercular effects . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme’s active site, stabilizing the inhibitor-enzyme complex and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares the pyrrole and benzenesulfonamide moieties but has different substituents, leading to variations in its chemical properties and applications.
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides:
Uniqueness
N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of the dimethylamino group and the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJLLSJWIMNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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